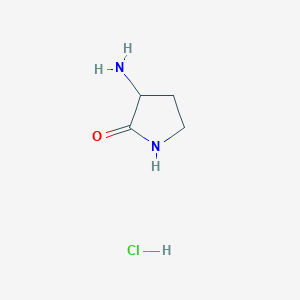

3-Aminopyrrolidin-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKDBIIHVIKHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117879-49-9 | |

| Record name | 3-aminopyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminopyrrolidin-2-one hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Aminopyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional pyrrolidinone scaffold, combined with two distinct and versatile functional groups—a primary amine and a lactam—makes it an invaluable starting material for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, intended to equip researchers and drug development professionals with the technical insights required to effectively utilize this scaffold in their work. We will delve into its spectroscopic signatures, predictable reactivity, stereocontrolled synthesis, and established role in the development of therapeutics, particularly in areas such as antibacterial and central nervous system (CNS) agents.[1]

Introduction: The Strategic Value of the 3-Aminopyrrolidin-2-one Scaffold

The five-membered pyrrolidine ring is a ubiquitous motif in pharmaceuticals and natural products. Unlike flat aromatic systems, its sp³-hybridized, non-planar structure allows for a more thorough exploration of three-dimensional chemical space, a critical factor for achieving high binding affinity and selectivity for biological targets.[1][2] 3-Aminopyrrolidin-2-one, as a functionalized derivative, embodies several strategic advantages:

-

Chirality: The molecule possesses a stereocenter at the C3 position. Access to enantiomerically pure forms, such as (R)- and (S)-3-aminopyrrolidin-2-one hydrochloride, is crucial as the biological activity of a drug often resides in a single enantiomer.[1]

-

Orthogonal Reactivity: The primary amine (as its hydrochloride salt) and the cyclic amide (lactam) offer two points for chemical modification. The amine can be readily functionalized after basification, while the lactam can undergo various transformations, enabling the systematic construction of diverse molecular libraries to optimize pharmacological profiles.[1]

-

Pharmacokinetic Influence: Incorporation of this scaffold can significantly influence key drug-like properties, including aqueous solubility (enhanced by the polar amine and lactam), lipophilicity, and metabolic stability.[1]

This guide serves as a technical deep-dive into the core chemical properties that underpin the utility of this compound as a premier building block in drug discovery.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for properties like melting point and solubility are not widely published, the available information and computational predictions provide a solid foundation for its use.

| Property | Value | Source(s) |

| CAS Number | 117879-49-9 | [3] |

| Molecular Formula | C₄H₉ClN₂O | [3] |

| Molecular Weight | 136.58 g/mol | [3] |

| Appearance | Off-white to light brown solid | [4] |

| Purity (Typical) | ≥97% | [3] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |

| logP (Computed) | -0.7446 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Stereochemistry: The absolute configuration at the C3 position is designated as either (R) or (S). The stereochemistry is typically established during synthesis by starting from a chiral precursor, such as L-aspartic acid (for the (S)-enantiomer) or trans-4-hydroxy-L-proline.[1][5] Maintaining stereochemical integrity throughout the synthesis is paramount to ensuring the desired biological outcome.

Spectroscopic and Analytical Characterization: An Interpretive Guide

While a definitive, publicly available set of spectra is scarce, the structure of this compound allows for a robust prediction of its spectroscopic features. This section serves as an interpretive guide for researchers to verify the identity and purity of the compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation.

-

¹H NMR: In a suitable solvent like D₂O or DMSO-d₆, the proton spectrum is expected to show:

-

-NH₃⁺ Protons: A broad signal, typically downfield, which may exchange with D₂O.

-

Lactam N-H Proton: A broad singlet, often around 8-9 ppm in DMSO-d₆.

-

C3-H (Methine): A multiplet, coupled to the adjacent C4 methylene protons. Its chemical shift will be influenced by the adjacent electron-withdrawing amine and carbonyl groups.

-

C4-CH₂ (Methylene): A complex multiplet pattern due to coupling with both C3-H and C5-CH₂ protons. The two protons are diastereotopic and may appear as separate signals.

-

C5-CH₂ (Methylene): A multiplet, coupled to the C4-CH₂ protons and potentially the lactam N-H.

-

-

¹³C NMR: The carbon spectrum provides key information about the carbon framework:

-

C2=O (Lactam Carbonyl): The most downfield signal, typically in the range of 170-180 ppm.[6]

-

C3 (Methine): Carbon bearing the amino group, expected around 45-55 ppm.

-

C5 (Methylene): Methylene carbon adjacent to the lactam nitrogen, expected around 40-50 ppm.

-

C4 (Methylene): The remaining methylene carbon, typically the most upfield signal of the ring carbons, around 25-35 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups. For a solid sample (e.g., KBr pellet or ATR), the spectrum should exhibit characteristic absorption bands.[7][8]

-

~3400 cm⁻¹: Lactam N-H stretch.

-

~2500-3000 cm⁻¹: A very broad and strong absorption characteristic of the ammonium salt (-NH₃⁺) stretching vibrations.[9]

-

~1680-1720 cm⁻¹: A strong, sharp C=O stretch, characteristic of a five-membered ring lactam (γ-lactam).

-

~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations for the ammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides information on molecular weight and fragmentation patterns, which can confirm the structure.

-

Ionization: Using electrospray ionization in positive mode (ESI+), the expected primary ion would not be the hydrochloride salt itself, but the protonated free base ([M+H]⁺) at an m/z corresponding to the molecular weight of 3-aminopyrrolidin-2-one (100.12 g/mol ) plus a proton, resulting in a peak at m/z ≈ 101.1 .

-

Fragmentation: Tandem MS (MS/MS) of the m/z 101.1 ion would likely proceed through characteristic pathways for protonated amines and lactams.[10][11]

Caption: Predicted ESI-MS/MS fragmentation of 3-Aminopyrrolidin-2-one.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a critical process. A common and effective strategy for producing the (S)-enantiomer begins with the readily available chiral precursor, L-aspartic acid.[12][13] The causality behind this choice is that the stereocenter of L-aspartic acid is retained and transformed into the desired C3 stereocenter of the final product.

Representative Synthetic Protocol: (S)-3-Aminopyrrolidin-2-one from L-Aspartic Acid

The following protocol is a representative sequence based on established chemical transformations.[12][13] Each step is designed to achieve a specific transformation while protecting other reactive groups and maintaining stereochemical purity.

Caption: Synthetic workflow for (S)-3-Aminopyrrolidin-2-one hydrochloride.

Step-by-Step Methodology:

-

N-Protection: L-Aspartic acid is dissolved in a suitable solvent system (e.g., aqueous dioxane). A protecting group precursor, such as Di-tert-butyl dicarbonate ((Boc)₂O), is added in the presence of a base (e.g., NaOH) to yield N-Boc-L-aspartic acid. The Boc group is chosen for its stability and ease of removal under acidic conditions.

-

Anhydride Formation: The N-Boc-L-aspartic acid is treated with acetic anhydride at reduced temperature to form N-Boc-aspartic anhydride. This activates the carboxylic acid groups for the subsequent reduction.

-

Selective Reduction: The anhydride is dissolved in a solvent like THF or DME and treated with a reducing agent such as sodium borohydride (NaBH₄). The choice of reducing agent and reaction conditions is critical to selectively reduce one carbonyl group to an alcohol, which is then further reduced to a methylene, leading to an N-Boc-4-amino-3-hydroxybutanoic acid intermediate that cyclizes.

-

Lactam Formation: The reaction mixture from the reduction step is often heated or treated with acid to facilitate intramolecular cyclization (dehydration) to form the stable five-membered lactam ring, yielding N-Boc-(S)-3-aminopyrrolidin-2-one.

-

Deprotection and Salt Formation: The N-Boc protected lactam is dissolved in a solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid in the same solvent is added. This cleaves the Boc group and protonates the newly freed primary amine, causing the desired (S)-3-Aminopyrrolidin-2-one hydrochloride to precipitate as a solid, which can then be isolated by filtration.

Chemical Reactivity and Stability

The synthetic utility of this compound stems from the predictable reactivity of its two functional groups. It is important to recognize that in its salt form, the primary amine is protonated (-NH₃⁺) and is therefore not nucleophilic. To engage the amine in reactions, it must first be deprotonated by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).

Caption: Reactivity map for the 3-Aminopyrrolidin-2-one scaffold.

Reactions at the Amino Group

-

N-Acylation: The free amine is an excellent nucleophile and reacts readily with acylating agents (acid chlorides, anhydrides) in the presence of a non-nucleophilic base to form amides.

-

N-Alkylation: The amine can be alkylated using alkyl halides. For more controlled mono-alkylation, reductive amination with an aldehyde or ketone is the preferred method.

-

N-Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides.

Reactions at the Lactam Ring

-

Hydrolysis: The lactam amide bond can be cleaved under strong acidic or basic conditions to yield the corresponding 4-aminobutanoic acid derivative.[14]

-

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene group, converting the pyrrolidin-2-one ring into a pyrrolidine.

Stability and Storage

This compound is a crystalline solid and is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container at room temperature to protect it from moisture.[3] The free base is more susceptible to oxidation and should be handled under an inert atmosphere.

Applications in Medicinal Chemistry

The 3-Aminopyrrolidin-2-one scaffold is a validated component in the design of numerous therapeutic agents. Its value lies in its ability to serve as a rigid, chiral core from which substituents can be projected into the binding pockets of biological targets.

-

Antibacterial Agents: This scaffold is a key intermediate in the synthesis of certain quinolone antibiotics. The amino group is often functionalized to become part of the C7 substituent, which is critical for antibacterial potency and spectrum.[1][12]

-

CNS-Active Compounds: The defined three-dimensional structure of the pyrrolidinone ring is ideal for designing ligands that interact with specific receptors and enzymes in the central nervous system.[1]

-

Enzyme Inhibitors: The free base form has been utilized in the preparation of conformationally restricted inhibitors of the angiotensin-converting enzyme (ACE).[4]

-

Modulators of Protein Aggregation: Derivatives have been prepared to inhibit the release and/or synthesis of β-amyloid peptide, a key target in Alzheimer's disease research.[4]

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

- 1. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. inanbio.co.cr [inanbio.co.cr]

- 9. researchgate.net [researchgate.net]

- 10. uab.edu [uab.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]

- 14. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

Introduction: The Significance of a Versatile Chiral Building Block

An In-depth Technical Guide to 3-Aminopyrrolidin-2-one Hydrochloride: Structure, Stereochemistry, and Applications

This compound is a pivotal heterocyclic compound whose significance in modern medicinal chemistry cannot be overstated. As a chiral scaffold, its enantiomerically pure forms are highly sought-after building blocks in the synthesis of complex pharmaceutical agents.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers a distinct three-dimensional geometry that allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems.[1][2] This structural complexity can lead to enhanced binding affinity and selectivity for biological targets.[1] The presence of both a reactive lactam and a primary amino group provides versatile handles for chemical modification, enabling the construction of diverse molecular libraries to optimize pharmacological profiles.[1] This guide provides a detailed exploration of its core structural features, stereochemical nuances, and critical role in drug development.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of 3-Aminopyrrolidin-2-one consists of a five-membered lactam (a cyclic amide) ring, with a primary amine substituent at the third carbon position. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and in subsequent reaction steps.

Key Identifiers and Properties

A summary of the essential physicochemical properties for the racemic and enantiomerically pure forms of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₄H₉ClN₂O | [4] |

| Molecular Weight | 136.58 g/mol | [4][5] |

| CAS Number (Racemic) | 117879-49-9 | [4][6] |

| CAS Number ((S)-enantiomer) | 56440-28-9 | [5][7][8] |

| Appearance | Off-white to light brown solid | [7] |

| Canonical SMILES | C1CNC(=O)C1N.Cl | [4] |

Structural Visualization

The core structure is defined by the pyrrolidinone ring, which imparts a degree of rigidity, and the strategically positioned amino group, which serves as a key point for synthetic elaboration.

Caption: Core chemical structure of this compound.

The Critical Role of Stereochemistry

The carbon atom at the 3-position (C3) of the pyrrolidinone ring is a chiral center. This chirality is of paramount importance in pharmacology, as the three-dimensional arrangement of a molecule dictates its interaction with biological targets like enzymes and receptors.[1] Consequently, 3-Aminopyrrolidin-2-one exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

The biological activity of drugs derived from this scaffold is often dependent on a specific enantiomer. Therefore, the synthesis of enantiomerically pure (R)- or (S)-3-Aminopyrrolidin-2-one hydrochloride is a primary objective for medicinal chemists to ensure target specificity and reduce potential off-target effects associated with the other enantiomer.[1]

Caption: The (S) and (R) enantiomers are non-superimposable mirror images.

Synthetic Strategies

The synthesis of 3-Aminopyrrolidin-2-one and its derivatives is a topic of significant interest. Chiral precursors are often employed to achieve the desired stereochemistry in the final product. One common and effective strategy involves starting from readily available chiral molecules like L-aspartic acid.[9] Other reported synthesis routes have utilized starting materials such as ethyl acrylate, 2-hydroxysuccinic acid, and 2-butene-1,4-diol, although these methods can have drawbacks like expensive reagents or harsh reaction conditions.[9]

Generalized Synthetic Workflow

The transformation of a chiral precursor into the target molecule involves a series of strategic chemical modifications, including functional group protection, cyclization, and deprotection steps.

Caption: High-level overview of a synthetic route from a chiral precursor.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound requires a suite of analytical techniques. Each method provides unique information about the molecule's constitution and stereochemistry.

General Protocol for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

1. Sample Preparation:

- Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent.

- Causality: Deuterium oxide (D₂O) is an excellent choice due to the high polarity and hydrochloride nature of the analyte. The acidic proton of the amine hydrochloride and the amide N-H proton will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the remaining signals.

2. Data Acquisition:

- Acquire a ¹H NMR spectrum.

- Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.

- Further 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities, respectively.

3. Expected Spectral Features (¹H NMR in D₂O):

- The spectrum will be simplified due to H-D exchange.

- CH-NH₃⁺ (C3): A multiplet (likely a triplet or dd) corresponding to the proton at the chiral center.

- CH₂ (C4): Two diastereotopic protons that will appear as complex multiplets.

- CH₂ (C5): A multiplet corresponding to the two protons adjacent to the amide nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Expected Peaks:

-

~1680 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the five-membered lactam ring.

-

~2500-3000 cm⁻¹: A broad and strong absorption region characteristic of the N⁺-H stretching vibrations of the ammonium salt (R-NH₃⁺).[10]

-

~3200-3400 cm⁻¹: N-H stretching vibrations from the amide group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Expected Results (Electrospray Ionization - ESI-MS):

-

In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. For C₄H₈N₂O, the expected mass would be approximately 101.07 m/z.

-

Fragmentation patterns would likely involve the loss of the amino group or cleavage of the pyrrolidinone ring.

-

Applications in Drug Discovery and Development

The utility of this compound as a building block spans numerous therapeutic areas.[1] Its incorporation can significantly influence a drug candidate's solubility, lipophilicity, and metabolic stability.[1]

-

Antibacterial Agents: The scaffold is a key intermediate in the synthesis of modern quinolone antibiotics.[1][9]

-

Central Nervous System (CNS) Drugs: The defined three-dimensional structure of the chiral pyrrolidinone core is crucial for designing molecules that interact specifically with CNS receptors and enzymes.[1]

-

Enzyme Inhibitors and Receptor Antagonists: Derivatives have been successfully developed as potent antagonists for targets like the human CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.[1] It has also been used in preparing inhibitors of β-amyloid peptide release, relevant to Alzheimer's disease research.[7]

References

-

(S)-3-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE [P62612]. ChemUniverse. [Link]

-

3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. gsrs. [Link]

-

(R)-3-AMINO-1-(2,4-DICHLOROBENZYL) PYRROLIDIN-2-ONE HCL, 95% Purity, C11H13Cl3N2O, 250 mg. AKos Consulting & Solutions. [Link]

-

3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805. PubChem. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Human Metabolome Database. [Link]

-

(S)-3-氨基吡咯烷二盐酸盐|116183-83-6_(3S)-(+). 化学标准品网. [Link]

-

3-Aminopyrrolidine | C4H10N2 | CID 164401. PubChem. [Link]

-

(3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720. PubChem. [Link]

-

1-Hydroxy-3-amino-2-pyrrolidone | C4H8N2O2 | CID 1232. PubChem. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

-

3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (+/-)-. precisionFDA. [Link]

-

(R)-3-Aminopiperidin-2-one hydrochloride | C5H11ClN2O | CID 50997793. PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596. PubChem. [Link]

-

3-Aminopropanol, TMS derivative. NIST WebBook. [Link]

-

2-Pyrrolidinone. NIST WebBook. [Link]

-

4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67085274. PubChem. [Link]

-

2-imino-1-methylpyrrolidine, hydrochloride - Optional[1H NMR]. Chemical Shifts. [https://www.chemicalshifts.com/optional_nmr.cfm?cas=5640-30-2&type=1H NMR]([Link] NMR)

Sources

- 1. This compound | 117879-49-9 | Benchchem [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound | 117879-49-9 [chemicalbook.com]

- 7. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 8. bridgeorganics.com [bridgeorganics.com]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

(R)-3-Aminopyrrolidin-2-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract: (R)-3-Aminopyrrolidin-2-one hydrochloride is a cornerstone chiral building block in contemporary medicinal chemistry. Its conformationally restricted, stereochemically defined framework, featuring a γ-lactam core and a primary amine at a stereocenter, presents a highly versatile scaffold for the asymmetric synthesis of complex, biologically active molecules. This in-depth guide provides a technical exploration of its chemical attributes, stereoselective applications, and practical implementation in drug discovery and development. We will examine key synthetic methodologies, present detailed experimental protocols, and discuss its integral role in the synthesis of significant pharmaceutical agents.

The Critical Role of Chiral Scaffolds in Modern Drug Design

The three-dimensional arrangement of atoms in a drug molecule is a fundamental determinant of its pharmacological profile, governing its specific interactions with chiral biological targets like enzymes and receptors. The strategic use of enantiomerically pure building blocks, often termed "chiral building blocks," is a foundational principle of modern asymmetric synthesis.[1][2] This approach facilitates the construction of intricate molecules with precise stereochemistry, which is crucial for achieving desired therapeutic effects while minimizing off-target side effects.[2][3] (R)-3-Aminopyrrolidin-2-one hydrochloride has gained prominence as a valuable synthon, leveraging its inherent chirality and the distinct reactivity of its functional groups.

The pyrrolidin-2-one (γ-lactam) structure is a prevalent motif in numerous natural products and pharmaceutical compounds, frequently imparting favorable pharmacokinetic characteristics like metabolic robustness and cell membrane permeability.[4][5] The stereocenter at the C3 position, which bears the amino group, offers a strategic vector for molecular diversification. This allows for the introduction of a wide array of substituents to fine-tune biological activity and enhance target selectivity. The hydrochloride salt form of the compound improves its stability and simplifies handling, establishing it as a dependable starting material for complex, multi-step synthetic campaigns.

Physicochemical Characteristics and Structural Analysis

A comprehensive grasp of the physicochemical properties of (R)-3-Aminopyrrolidin-2-one hydrochloride is paramount for its effective deployment in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | (3R)-3-aminopyrrolidin-2-one hydrochloride | PubChem |

| Molecular Formula | C4H9ClN2O | ChemicalBook[6] |

| Molecular Weight | 136.58 g/mol | PubChem[7] |

| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |

| Melting Point | >300 °C (lit.) | Sigma-Aldrich[8] |

| Solubility | Soluble in water and methanol | General Knowledge |

| Chirality | (R)-enantiomer | N/A |

Structural Diagram:

Caption: 2D structure of (R)-3-Aminopyrrolidin-2-one hydrochloride.

The key structural elements contributing to its synthetic utility are:

-

The γ-Lactam Ring: This five-membered ring provides a conformationally constrained scaffold. The amide bond is chemically stable, and the carbonyl group is an effective hydrogen bond acceptor, a critical feature for molecular recognition by biological targets.

-

The C3-Amino Group: This primary amine is a versatile functional handle for numerous chemical transformations. It serves as a nucleophile or a base and is readily modified via acylation, alkylation, or sulfonylation to introduce diverse side chains.

-

The (R)-Stereocenter: The stereogenic center at the C3 position is pre-defined in the (R)-configuration. This is a prime example of "chiral pool" synthesis, where the inherent chirality of a starting material is transferred to the final product, obviating the need for challenging chiral separations or asymmetric induction steps later in the synthesis.[9]

-

The Hydrochloride Salt: Protonation of the amine to form the hydrochloride salt results in a stable, crystalline solid, which is significantly easier to handle, weigh, and store compared to the free base. The reactive free amine can be easily liberated in situ or through a simple basic workup.

Core Synthetic Applications and Methodologies

(R)-3-Aminopyrrolidin-2-one hydrochloride is a versatile precursor for a wide range of complex molecular architectures. Its bifunctional nature permits either sequential or orthogonal modification of the amine and lactam functionalities.

N-Acylation and N-Sulfonylation of the C3-Amino Group

A frequent and fundamental transformation is the acylation or sulfonylation of the primary amino group.[10] This reaction is typically efficient and high-yielding, offering a straightforward method to append a vast array of substituents.[11]

General Reaction Scheme:

Caption: General workflow for N-acylation or N-sulfonylation.

Expert Insights: The choice of base is crucial for neutralizing both the hydrochloride salt and the acidic byproduct of the reaction. Non-nucleophilic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are highly recommended to prevent unwanted side reactions. The reaction is typically performed in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at ambient or sub-ambient temperatures to manage any potential exotherm.

Protocol 1: General Procedure for N-Acylation

-

Setup: Dissolve (R)-3-Aminopyrrolidin-2-one hydrochloride (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) under an inert atmosphere (N₂ or Ar). Add a suitable non-nucleophilic base, such as triethylamine (2.2 eq).

-

Reagent Addition: Cool the resulting slurry to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise over several minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds, enabling the introduction of diverse alkyl groups onto the primary amine.[12][13] This one-pot reaction involves the initial formation of an imine intermediate with an aldehyde or ketone, which is then reduced in situ.[14][15]

Mechanism Overview:

Caption: Workflow for reductive amination.

Trustworthiness of the Protocol: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation. It is a mild and selective hydride source that readily reduces imines in the presence of more reactive carbonyl groups and does not affect the lactam functionality.[16] The reaction is typically robust and can be performed in various aprotic solvents, most commonly dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Modification of the Lactam Nitrogen

While the C3-amine is the more common site of initial functionalization, the lactam nitrogen can also be alkylated or arylated. This transformation typically requires stronger basic conditions compared to modifications of the exocyclic amine due to the lower acidity of the lactam N-H proton.

Expert Insights: Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally required to achieve complete deprotonation of the lactam nitrogen. These reactions are highly sensitive to moisture and must be conducted under strictly anhydrous conditions. To ensure selectivity, this modification is almost always performed after the C3-amine has been functionalized or protected.

Case Study: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

The (R)-3-aminopyrrolidine scaffold is a key structural feature in several marketed drugs.[17] For example, this motif is central to the structure of certain "gliptins," a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[18] These drugs function by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[19][20] A representative synthetic strategy is outlined below.

Synthetic Pathway Overview:

Caption: A plausible synthetic route to a DPP-4 inhibitor.

This hypothetical pathway highlights the strategic application of protecting groups and the sequential functionalization of the molecule's two distinct nitrogen atoms:

-

Boc Protection: The more nucleophilic C3-amino group is first protected, commonly as a tert-butyloxycarbonyl (Boc) carbamate. This chemoselectively masks the amine, preventing it from participating in the subsequent alkylation step.

-

Lactam N-Alkylation: The lactam nitrogen is then deprotonated with a strong base (e.g., NaH) and alkylated with a suitable electrophile (R-X).

-

Boc Deprotection: The Boc protecting group is cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane, to regenerate the free primary amine.

-

Amide Coupling: Finally, the liberated amine is coupled with a carboxylic acid (in many DPP-4 inhibitors, this is a substituted heterocyclic acid) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to forge the final amide bond and yield the target inhibitor.

Conclusion and Future Perspectives

(R)-3-Aminopyrrolidin-2-one hydrochloride exemplifies the power and efficiency of using chiral building blocks to streamline the synthesis of complex, enantiomerically pure molecules.[1][21] Its rigid scaffold, combined with the versatile and orthogonal reactivity of its amino and lactam functionalities, has solidified its importance in the drug discovery and development pipeline. As synthetic methodologies continue to advance, we can expect to see even more innovative applications of this valuable synthon in the creation of next-generation therapeutics. The core principles of stereoselective synthesis, demonstrated by the effective use of building blocks like this one, will undoubtedly remain central to the future of medicinal chemistry and the pursuit of safer, more effective medicines.[22][23][24]

References

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.

- Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.

- Benchchem. (2025).

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- PubMed Central.

- ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines.

- ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- JOCPR. (2024).

- Wikipedia.

- RSC Publishing.

- Organic Chemistry Portal.

- University of Nottingham - UK. Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold.

- NIH. (2015, January 13). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.

- ChemicalBook. (2025, July 16). 3-Aminopyrrolidin-2-one hydrochloride | 117879-49-9.

- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- ChemicalBook. (2025, July 16). 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9.

- PubMed. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors.

- Guidechem. What are the applications of 3-Aminopyrrolidine dihydrochloride? - FAQ.

- MDPI.

- NIH.

- European Patent Office. (1999, January 8).

- Bridge Organics. (3S)-3-amino-pyrrolidin-2-one hydrochloride.

- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- ResearchGate.

- Sigma-Aldrich. 3-Aminopyrrolidine 98 103831-11-4.

- NIH. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA)

- PubChem. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805.

- PubChem. 3-Aminopyrrolidine | C4H10N2 | CID 164401.

- Google Patents.

- SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- MDPI.

- ResearchGate. (2025, August 7). (PDF)

- PubMed.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 117879-49-9 [chemicalbook.com]

- 7. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-氨基吡咯烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. jocpr.com [jocpr.com]

- 16. mdpi.com [mdpi.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 20. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Aminopyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic properties of 3-Aminopyrrolidin-2-one hydrochloride (CAS Number: 117943-77-9), a valuable chiral building block in medicinal chemistry. Its applications span various therapeutic areas, including the development of antibacterial agents and compounds targeting the central nervous system.[1] A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in drug discovery and development. This document offers a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and in-depth interpretation of the spectral features.

Molecular Structure and Key Spectroscopic Features

This compound is a five-membered lactam ring bearing an amino group at the 3-position, which is protonated in the hydrochloride salt form. This structure gives rise to a unique spectroscopic fingerprint that can be unequivocally identified through a combination of analytical techniques.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the amine group.

Predicted ¹H NMR Data

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |

| NH (lactam) | 8.0 - 8.5 | br s | - | 1H |

| NH₃⁺ (ammonium) | 7.5 - 8.0 | br s | - | 3H |

| H3 | 4.0 - 4.5 | m | - | 1H |

| H5 | 3.3 - 3.8 | m | - | 2H |

| H4 | 2.2 - 2.7 | m | - | 2H |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The downfield signals for the lactam NH and the ammonium NH₃⁺ protons are due to the deshielding effects of the adjacent carbonyl and positively charged nitrogen atoms, respectively. These signals are often broad due to quadrupole broadening and exchange with residual water in the solvent. The methine proton at the C3 position (H3) is expected to appear as a multiplet due to coupling with the adjacent methylene protons at C4. The diastereotopic methylene protons at C5, being adjacent to the lactam nitrogen, will be deshielded compared to the C4 protons. The methylene protons at C4 will also appear as a complex multiplet due to coupling with both H3 and H5.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C2 (C=O) | 170 - 175 |

| C3 (CH) | 50 - 55 |

| C5 (CH₂) | 40 - 45 |

| C4 (CH₂) | 25 - 30 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon (C2) of the lactam is the most deshielded and appears furthest downfield. The C3 carbon, attached to the electron-withdrawing ammonium group, is also significantly deshielded. The C5 methylene carbon, being adjacent to the lactam nitrogen, appears at a higher chemical shift than the C4 methylene carbon.

Experimental Protocol for ¹³C NMR

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H stretch (lactam) | 3200 - 3300 | Medium |

| N⁺-H stretch (ammonium) | 2800 - 3100 (broad) | Medium-Strong |

| C=O stretch (lactam) | 1680 - 1720 | Strong |

| N-H bend (amine) | 1580 - 1650 | Medium |

| C-N stretch | 1100 - 1200 | Medium |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong, sharp peak in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the five-membered lactam ring. The N-H stretching vibration of the lactam will appear as a medium intensity band around 3200-3300 cm⁻¹. The presence of the ammonium salt is confirmed by a broad and strong absorption in the 2800-3100 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. Additionally, an N-H bending vibration for the amine group is expected around 1580-1650 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ (protonated free base) | 101.07 |

| [M-NH₃]⁺ | 84.04 |

| [M-CO]⁺ | 73.08 |

Note: The observed mass will be that of the free base (3-Aminopyrrolidin-2-one) when protonated in the ESI source. The molecular weight of the hydrochloride salt is 136.58 g/mol , and the free base is 100.12 g/mol .[2][3]

Interpretation of the Mass Spectrum

In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, at an m/z of approximately 101.07. Fragmentation of this parent ion can provide further structural information. Common fragmentation pathways for pyrrolidinone-containing compounds include the loss of small neutral molecules.

Caption: Predicted major fragmentation pathways for 3-Aminopyrrolidin-2-one.

Experimental Protocol for Mass Spectrometry

Sources

The Versatile 3-Aminopyrrolidin-2-one Hydrochloride Scaffold: A Technical Guide to its Biological Mechanisms of Action in Drug Discovery

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is often a tale of molecular architecture. The ability to construct complex, three-dimensional molecules with precise stereochemistry is paramount to achieving desired biological activity and safety profiles. Within this context, chiral building blocks serve as the foundational keystones for innovation. 3-Aminopyrrolidin-2-one hydrochloride has emerged as a particularly valuable scaffold, not for a direct therapeutic effect of its own, but as a versatile and stereochemically defined starting point for the synthesis of a diverse array of potent and selective bioactive compounds.

The pyrrolidin-2-one core, a five-membered lactam, offers a unique combination of structural rigidity and conformational flexibility.[1] Its non-planar, sp³-hybridized nature allows for a greater exploration of chemical space compared to flat aromatic systems, which can lead to improved binding affinity and selectivity for biological targets.[2] The presence of a chiral center at the 3-position, along with a modifiable amino group and a lactam ring, provides medicinal chemists with multiple handles for synthetic elaboration, enabling the generation of extensive compound libraries for screening and optimization.[2]

This technical guide will provide an in-depth exploration of the biological mechanisms of action not of this compound itself, but of the key classes of therapeutic agents derived from this crucial scaffold. We will delve into the causality behind their biological effects, from molecular interactions to cellular consequences, and provide field-proven experimental methodologies for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their own discovery programs.

Part 1: A Scaffold for Modulating Inflammatory Responses: CCR2 Antagonists

The chemokine receptor CCR2 (CC chemokine receptor 2) plays a pivotal role in mediating the inflammatory response. Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a potent chemoattractant for monocytes, memory T-cells, and natural killer cells.[3][4] The CCL2/CCR2 signaling axis is a key driver of leukocyte recruitment to sites of inflammation and has been implicated in the pathophysiology of a wide range of diseases, including rheumatoid arthritis, atherosclerosis, and type 2 diabetes.[3] Consequently, antagonizing the CCR2 receptor is a highly pursued therapeutic strategy for these conditions. The 3-aminopyrrolidine scaffold has proven to be an excellent foundation for the development of potent and selective CCR2 antagonists.[5]

Mechanism of Action: Allosteric Inhibition of a GPCR

Derivatives based on the (R)-3-aminopyrrolidine scaffold have been identified as potent CCR2b antagonists.[3][6] These compounds do not compete directly with the natural ligand CCL2 for binding to the orthosteric site on the extracellular surface of the receptor. Instead, they are believed to bind to an allosteric site located within the transmembrane domain of the receptor, potentially on the intracellular side.[7][8]

This allosteric binding event induces a conformational change in the receptor that locks it in an inactive state, preventing it from coupling to intracellular G-proteins upon CCL2 binding. This effectively blocks the downstream signaling cascade, which includes:

-

Inhibition of Calcium Mobilization: Activation of CCR2 by CCL2 leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger. 3-Aminopyrrolidine-based antagonists effectively block this CCL2-induced calcium flux.[6]

-

Suppression of Chemotaxis: The primary function of the CCL2/CCR2 axis is to direct the migration of immune cells. By inhibiting receptor signaling, these antagonists prevent the directed migration (chemotaxis) of monocytes and other CCR2-expressing cells towards a CCL2 gradient.[4][6]

The diagram below illustrates the signaling pathway of CCR2 and the inhibitory action of 3-aminopyrrolidine-derived antagonists.

Caption: CCR2 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on the (R)-3-aminopyrrolidine series to optimize their potency as CCR2 antagonists.[6][9] Key findings indicate that:

-

The (R)-stereochemistry of the 3-aminopyrrolidine core is often crucial for high-affinity binding.

-

Modifications to the substituents on the amino group and the pyrrolidine nitrogen significantly impact binding affinity and functional activity. For instance, incorporating heteroatomic carbocycle moieties like piperidine and piperazine has led to highly potent antagonists.[5]

-

3D-QSAR studies have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining antagonist potency, providing a roadmap for rational drug design.[3]

| Compound ID | Modification | CCR2b Binding IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | Ca²⁺ Flux IC₅₀ (nM) |

| Lead Cmpd 1 | (R)-3-aminopyrrolidine core with initial substituents | ~50 | ~50 | ~50 |

| Cmpd 71 | Optimized piperazine and other modifications | 3.2 | 0.83 | 7.5 |

| Table compiled from data presented in Moree et al., 2008.[6] |

Experimental Protocols for Evaluating CCR2 Antagonists

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Cell membranes expressing human CCR2.

-

Test compounds (3-aminopyrrolidine derivatives).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% CHAPS, pH 7.4).[10]

-

96-well filter plates and vacuum manifold or Scintillation Proximity Assay (SPA) beads.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the CCR2-expressing cell membranes (e.g., 30 µg of protein), a fixed concentration of radioligand (e.g., 3 nM [³H]-CCR2-RA), and varying concentrations of the test compound.[10]

-

Incubate the mixture at room temperature (e.g., 25 °C) for 60-120 minutes to reach equilibrium.[7][11]

-

Separate bound from free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.[11]

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 2: Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Materials:

-

Procedure:

-

Place assay medium containing CCL2 in the lower chamber of the Transwell plate.

-

Pre-incubate the CCR2-expressing cells with various concentrations of the test compound or vehicle control for 30 minutes.[4]

-

Add the pre-incubated cells to the upper chamber of the Transwell plate.

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for a period sufficient for migration to occur (e.g., 60 minutes to 4 hours).[4][13]

-

After incubation, remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ value.

-

Part 2: Dual-Action Anticancer Agents: Abl/PI3K Inhibitors

The development of resistance to targeted cancer therapies is a major clinical challenge. In Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl tyrosine kinase is the primary oncogenic driver.[14] While Abl kinase inhibitors like imatinib are effective, resistance often emerges due to mutations in the Abl kinase domain or the activation of compensatory signaling pathways.[15] The Phosphoinositide 3-kinase (PI3K) pathway is one such critical survival pathway that can be upregulated, providing an escape route for cancer cells.[15][16] This has led to the rationale of developing dual inhibitors that can simultaneously target both Abl and PI3K, a strategy for which the (S)-3-aminopyrrolidine scaffold has shown considerable promise.[1]

Mechanism of Action: Concurrent Blockade of Key Survival Pathways

Derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl kinase and PI3K.[1] These compounds are designed to bind to the ATP-binding pockets of both kinases, thereby preventing the phosphorylation of their respective downstream substrates.

-

Abl Kinase Inhibition: By blocking the kinase activity of Bcr-Abl, these compounds inhibit the downstream signaling pathways that drive CML cell proliferation and survival, such as the JAK/STAT and MAPK pathways.[14][17]

-

PI3K Inhibition: Concurrently, the inhibition of PI3K blocks the activation of Akt, a central node in a major cell survival pathway. This prevents the anti-apoptotic signals and pro-proliferative effects mediated by PI3K/Akt/mTOR signaling.[18][19]

The synergistic effect of inhibiting both pathways is thought to be more effective at inducing cancer cell death and may overcome resistance mechanisms that rely on the activation of the PI3K pathway.[1][20] Molecular docking studies suggest these dual inhibitors can fit within the active sites of both Abl and PI3K, though their binding affinity for each may vary.[1]

The diagram below outlines the dual inhibition of the Abl and PI3K pathways.

Caption: Dual inhibition of Bcr-Abl and PI3K pathways.

Experimental Protocols for Evaluating Abl/PI3K Inhibitors

Protocol 3: Biochemical Kinase Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Abl and PI3K kinases.

-

Materials:

-

Purified, recombinant Abl and PI3K enzymes.

-

Specific peptide or protein substrates for each kinase (e.g., ABLtide for Abl).

-

ATP (often radiolabeled with ³²P or ³³P, or used in luminescence-based assays like ADP-Glo™).[21][22]

-

Test compounds.

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[21]

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibodies/luminescence reagents).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, set up the kinase reaction by combining the kinase, its substrate, and the test compound in the kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C or room temperature) for a specific time (e.g., 60 minutes).[22]

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. For ADP-Glo™, this involves a two-step process to measure ADP production via luminescence.[21]

-

Determine the IC₅₀ value of the compound for each kinase.

-

Protocol 4: Cellular Proliferation and Apoptosis Assays

These cell-based assays determine the effect of the dual inhibitors on the viability and survival of cancer cells, such as the Bcr-Abl-positive K562 cell line.

-

Materials:

-

Procedure (Proliferation - MTT Assay):

-

Seed K562 cells into a 96-well plate at a specific density (e.g., 5,000 cells/well).[20]

-

Add serial dilutions of the test compounds and incubate for a set period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[20]

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

-

-

Procedure (Apoptosis - Annexin V/PI Staining):

-

Treat K562 cells with the test compounds at relevant concentrations for a specified time (e.g., 24 hours).[20]

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes.[20]

-

Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.

-

Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

-

Conclusion: A Scaffold with Enduring Potential

This compound stands as a testament to the power of scaffold-based drug discovery. While not a therapeutic agent in its own right, its unique structural and chemical properties have enabled the development of highly potent and specific modulators of critical biological pathways. The successful application of this scaffold in creating sophisticated CCR2 antagonists for inflammatory diseases and innovative dual Abl/PI3K inhibitors for cancer demonstrates its immense versatility. The insights gained from SAR studies and the application of robust in vitro and cell-based assays continue to refine the design of next-generation therapeutics built upon this privileged chemical framework. As our understanding of disease biology deepens, the 3-aminopyrrolidin-2-one scaffold will undoubtedly continue to serve as a valuable starting point for the discovery of novel medicines targeting a wide spectrum of human diseases.

References

-

Jagtap J, et al. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. Indian J Pharm Sci. 2011;73(4):387-396. [Link]

-

Wang Y, et al. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Eur J Med Chem. 2011;46(9):4379-4385. [Link]

-

Scholten DJ, et al. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. J Med Chem. 2020;63(22):13733-13743. [Link]

-

Moree WJ, et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg Med Chem Lett. 2008;18(6):1845-1849. [Link]

-

Ghasemi F, et al. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML. Curr Cancer Drug Targets. 2020;20(9):716-726. [Link]

-

Zheng Y, et al. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature. 2016;540(7633):458-461. [Link]

-

Lim JW, et al. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorg Med Chem Lett. 2010;20(7):2099-2102. [Link]

-

Lim JW, et al. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorg Med Chem Lett. 2010;20(7):2099-2102. [Link]

-

Li, Y., et al. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET. Theranostics. 2024;14(4):1534-1547. [Link]

-

de Kruijf P, et al. The ins and outs of ligand binding to CCR2. Leiden University Scholarly Publications. 2014. [Link]

-

de Kruijf P, et al. The ins and outs of ligand binding to CCR2. PhD Thesis, Leiden University. 2014. [Link]

-

Wang Y, et al. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling. Oncol Lett. 2021;22(1):534. [Link]

-

Vilums M, et al. When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. J Med Chem. 2014;57(15):6486-6498. [Link]

-

Wang Y, et al. ND‑09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR‑ABL signaling. Oncology Letters. 2021; 22: 534. [Link]

-

Weber C, et al. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis. PLoS One. 2012;7(5):e37208. [Link]

-

Kosoff D, et al. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Anal Biochem. 2011;409(2):241-248. [Link]

-

Charles River Laboratories. Immuno-Oncology T Cell-Mediated Chemotaxis Assay. [Link]

-

Sartorius. Detailed Incucyte® Chemotaxis Cell Invasion Assay Protocol. [Link]

-

Dobrovolskaia M, et al. Chemotaxis Assay. NCI Nanotechnology Characterization Laboratory Method ITA-8.1. [Link]

-

Harris D, et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. 2016;11(9):e0161700. [Link]

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Wang X, et al. In Vitro Antileukemia Activity of ZSTK474 on K562 and Multidrug Resistant K562/A02 Cells. Int J Med Sci. 2014;11(2):136-143. [Link]

-

Lim JW, et al. Synthesis and Biological Evaluation of 1Cyclohexyl Substituted 3-Aminopyrrolidine Derivatives as CC Chemokine Receptor 2 (CCR2) Antagonists. Bull. Korean Chem. Soc. 2010;31(4):947-950. [Link]

-

Feng Y, et al. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. 2023. [Link]

-

Harris D, et al. Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. SLAS Discov. 2016;21(8):1050-1058. [Link]

-

Li H, et al. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med Chem Lett. 2018;9(3):256-261. [Link]

-

El-Fakharany E, et al. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. J Biomol Struct Dyn. 2023;41(23):13798-13814. [Link]

-

Kharas MG, et al. Ablation of PI3K blocks BCR-ABL leukemogenesis in mice, and a dual PI3K/mTOR inhibitor prevents expansion of human BCR-ABL+ leukemia cells. J Clin Invest. 2008;118(9):3038-3050. [Link]

-

Marfia G, et al. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. Int J Mol Sci. 2023;24(17):13110. [Link]

-

Xu Z, et al. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Front Pharmacol. 2022;13:875372. [Link]

-

Morales C, et al. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Int J Mol Sci. 2023;24(12):10332. [Link]

-

El-Fakharany E, et al. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. Life (Basel). 2023;13(1):127. [Link]

-

Morales C, et al. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Int J Mol Sci. 2023;24(12):10332. [Link]

Sources

- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. criver.com [criver.com]

- 13. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ablation of PI3K blocks BCR-ABL leukemogenesis in mice, and a dual PI3K/mTOR inhibitor prevents expansion of human BCR-ABL+ leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Antileukemia Activity of ZSTK474 on K562 and Multidrug Resistant K562/A02 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. mdpi.com [mdpi.com]

- 19. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. promega.com [promega.com]

Commercial availability and suppliers of 3-Aminopyrrolidin-2-one hydrochloride

An In-depth Technical Guide to 3-Aminopyrrolidin-2-one hydrochloride: From Procurement to Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (CAS No: 117879-49-9). We will delve into its commercial sourcing, critical properties, quality control, and its pivotal role as a chiral building block in modern medicinal chemistry. The focus is not merely on procedural steps but on the underlying scientific rationale to empower informed decision-making in the laboratory.

The Strategic Importance of this compound in Drug Discovery

This compound is a functionalized derivative of the pyrrolidine ring system, a prevalent scaffold in numerous pharmaceutical compounds.[1] Its significance stems from several key features:

-

Chirality: The molecule possesses a chiral center at the 3-position. Its enantiomerically pure forms, (R)- and (S)-3-aminopyrrolidin-2-one hydrochloride, are highly valued as starting materials for asymmetric synthesis, where stereochemistry is critical for biological activity and target specificity.[1]

-

Structural Rigidity and 3D Geometry: Unlike flat aromatic systems, the non-planar, sp³-hybridized pyrrolidinone core provides a three-dimensional architecture.[1] This allows medicinal chemists to design molecules that can make more specific and higher-affinity interactions with the complex surfaces of biological targets like enzymes and receptors.[1]

-

Dual Functionality: The presence of a reactive primary amine and a lactam ring offers two distinct points for chemical modification. This versatility is instrumental in building diverse molecular libraries for lead optimization, enabling systematic adjustments to a compound's pharmacological profile, including solubility, lipophilicity, and metabolic stability.[1]

These attributes have led to its incorporation into a wide array of therapeutic candidates, from antibacterial agents to compounds targeting the central nervous system.[1]

Commercial Availability and Supplier Landscape

Acquiring high-quality starting materials is the foundation of reproducible research. This compound is commercially available from a variety of chemical suppliers. However, purity, available enantiomeric forms, and documentation can vary.

Table 1: Selected Commercial Suppliers of this compound and its Enantiomers

| Supplier | Product Name/Variant | CAS Number | Molecular Formula | Purity |

| Benchchem | This compound | 117879-49-9 | C₄H₉ClN₂O | Not Specified |

| ChemScene | This compound | 117879-49-9 | C₄H₉ClN₂O | ≥97% |

| Sigma-Aldrich | (R)-3-Aminopyrrolidin-2-one hydrochloride | 223407-19-0 | C₄H₈N₂O · HCl | 95% |

| Bridge Organics | (3S)-3-amino-pyrrolidin-2-one hydrochloride | Not Specified | Not Specified | Not Specified |

| ChemUniverse | (S)-3-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE | 56440-28-9 | C₄H₈N₂O·ClH | 95% |

| ChemicalBook | Lists multiple suppliers | 117879-49-9 | C₄H₉ClN₂O | Varies |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always request lot-specific Certificates of Analysis (CoA) before purchase.

Core Technical Data and Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper handling, storage, and use in reactions.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 117879-49-9 | [1][2] |

| Molecular Formula | C₄H₉ClN₂O | [2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Appearance | Off-white to light brown solid | [3] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon), protect from light | [3] |

| SMILES | O=C1NCCC1N.[H]Cl | [2] |

| InChI Key | QRKDBIIHVIKHJQ-UHFFFAOYSA-N | [1] |

Procurement and Quality Control Workflow

A self-validating protocol for procurement and incoming quality control (QC) is critical to ensure the integrity of your experimental results. The causality is simple: starting with impure or incorrect material invalidates all subsequent work.

Caption: Workflow for procurement and incoming quality control of chemical reagents.

Representative Protocol: HPLC Purity Analysis

This protocol describes a general method for verifying the purity of a newly received batch.

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for polar compounds is a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of diluent (e.g., 50:50 water:acetonitrile) to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample of the newly received lot at the same concentration.

-

HPLC-UV Analysis:

-

Equilibrate a C18 reverse-phase column with the initial mobile phase conditions.

-

Inject 5-10 µL of the prepared sample.

-

Run a gradient elution method (e.g., 5% to 95% acetonitrile over 15 minutes).

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., ~210 nm, where the lactam chromophore absorbs).

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This result should be consistent with the purity stated on the supplier's CoA.

Applications in Medicinal Chemistry: A Versatile Scaffold

The true value of this compound lies in its application as a versatile building block.[1] Its dual functionality allows for the creation of diverse chemical libraries through various synthetic routes.

Caption: Role as a scaffold for generating diverse chemical libraries.

Key Therapeutic Areas:

-

Antibacterial Agents: The scaffold is a key component in the synthesis of certain quinolone antibiotics.[1][4]

-